molecular formula C9H18N2OS B13015503 N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide

N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide

Cat. No.: B13015503
M. Wt: 202.32 g/mol
InChI Key: ZGHWXZGLLDHARH-UHFFFAOYSA-N
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Description

N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide is a chemical compound with the molecular formula C₉H₁₈N₂OS and a molecular weight of 202.32 g/mol . This compound is known for its unique structure, which includes a thietane ring, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide typically involves the reaction of 3-aminothietane with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide involves its interaction with specific molecular targets. The thietane ring and amide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,2-Trimethyl-3-(thietan-3-ylamino)propanamide stands out due to its combination of a thietane ring and an amide group, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N,2,2-trimethyl-3-(thietan-3-ylamino)propanamide

InChI

InChI=1S/C9H18N2OS/c1-9(2,8(12)10-3)6-11-7-4-13-5-7/h7,11H,4-6H2,1-3H3,(H,10,12)

InChI Key

ZGHWXZGLLDHARH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CSC1)C(=O)NC

Origin of Product

United States

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